molecular formula C15H21Cl2N3 B3255451 2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride CAS No. 2548987-68-2

2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride

Cat. No.: B3255451
CAS No.: 2548987-68-2
M. Wt: 314.3
InChI Key: HYJQVYFTGNVIFV-UHFFFAOYSA-N
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Description

2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a phenyl group and a 1-methyl-1H-imidazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with an appropriate amine, followed by cyclization to form the piperidine ring.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted piperidines or imidazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride is studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, aiding in the understanding of biological processes.

Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its interaction with biological targets can lead to the discovery of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its versatility makes it a valuable component in the manufacturing of specialty chemicals.

Mechanism of Action

The mechanism by which 2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Imidazole derivatives

  • Phenylpiperidine compounds

Uniqueness: 2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, its unique structure may offer distinct advantages in certain applications.

Properties

IUPAC Name

2-[4-(1-methylimidazol-4-yl)phenyl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3.2ClH/c1-18-10-15(17-11-18)13-7-5-12(6-8-13)14-4-2-3-9-16-14;;/h5-8,10-11,14,16H,2-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJQVYFTGNVIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=CC=C(C=C2)C3CCCCN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride
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2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride
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2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride
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2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride
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2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride
Reactant of Route 6
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2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride

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